Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
Overview
Description
Methyl 4’-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1’-biphenyl]-3-carboxylate is a complex organic compound that features a biphenyl core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1’-biphenyl]-3-carboxylate typically involves multiple steps. One common approach is the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with 4-amino-[1,1’-biphenyl]-3-ol, followed by further functionalization to introduce the fluoro and carboxylate groups . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve catalysts like palladium on carbon or acids like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4’-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which Methyl 4’-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1’-biphenyl]-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4’-(((benzyloxy)carbonyl)amino)-[1,1’-biphenyl]-3-carboxylate: Lacks the fluoro group.
Methyl 4’-(((benzyloxy)carbonyl)amino)-2-chloro-[1,1’-biphenyl]-3-carboxylate: Contains a chloro group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in Methyl 4’-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1’-biphenyl]-3-carboxylate can significantly alter its chemical properties, such as its reactivity and binding affinity to biological targets, making it unique compared to its analogs .
Properties
IUPAC Name |
methyl 2-fluoro-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO4/c1-27-21(25)19-9-5-8-18(20(19)23)16-10-12-17(13-11-16)24-22(26)28-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFHSVRZULQPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1F)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743969 | |
Record name | Methyl 4'-{[(benzyloxy)carbonyl]amino}-2-fluoro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-37-1 | |
Record name | Methyl 4'-{[(benzyloxy)carbonyl]amino}-2-fluoro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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